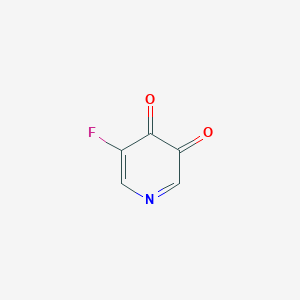

5-Fluoropyridine-3,4-dione

Beschreibung

Contextual Significance of Fluorinated Pyridine (B92270) Diones in Contemporary Chemical Research

Fluorinated pyridine diones are of considerable interest in contemporary chemical research primarily due to the profound impact of fluorine on the physicochemical and biological properties of organic molecules. The introduction of a fluorine atom, the most electronegative element, can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net This makes fluorinated heterocycles, including pyridine diones, highly sought after in the development of novel pharmaceuticals and agrochemicals. nih.gov

The pyridine dione (B5365651) core itself is a versatile pharmacophore found in numerous biologically active compounds. The combination of the pyridine nucleus with dione functionalities offers multiple points for chemical modification, allowing for the fine-tuning of a compound's properties. When a fluorine atom is introduced at the 5-position of a pyridine-3,4-dione, as in the titular compound, it is expected to influence the electron distribution within the aromatic ring, thereby affecting its reactivity and interaction with biological systems. Research into such compounds is driven by the quest for new therapeutic agents with improved efficacy and pharmacokinetic profiles. For instance, fluorinated pyrimidinediones have shown promise as anti-inflammatory, antimicrobial, and antiviral agents. ontosight.ai

Historical Development of Pyridine Dione Synthesis Methodologies Pertinent to Fluorinated Analogues

The synthesis of pyridine diones has a rich history, with several classical methods providing the foundation for modern approaches. These include condensation reactions of 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives. acs.org The Hantzsch pyridine synthesis, a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, has also been a mainstay for constructing the pyridine ring. cem.com

The introduction of a fluorine atom onto the pyridine ring presents unique synthetic challenges. Direct fluorination of pyridines can be difficult due to the electron-deficient nature of the ring, often requiring harsh reagents and resulting in mixtures of products. rsc.org Historically, the synthesis of fluorinated pyridines has often relied on the use of pre-fluorinated building blocks or diazotization-fluorination sequences (Balz-Schiemann reaction) on aminopyridines. researchgate.net

More contemporary methods for the synthesis of fluorinated pyridines involve transition-metal-catalyzed cross-coupling reactions and photoredox catalysis. acs.org For the specific construction of a 5-fluoropyridine-3,4-dione, a potential strategy could involve the synthesis of a suitably substituted 5-fluoropyridine precursor, followed by the formation of the dione functionality. For example, a starting material like 2-chloro-5-fluoronicotinic acid can be converted in several steps to a 2-chloro-3-formyl-5-fluoropyridine, which could then potentially undergo further transformations to yield the desired dione. google.com The development of regioselective fluorination techniques and robust methods for the construction of the pyridine dione ring system remain active areas of research.

Scope and Objectives of Research on this compound

Given the limited specific literature on this compound, the scope of research on this compound is largely exploratory. The primary objectives would be to:

Develop efficient and regioselective synthetic routes to access this compound and its derivatives. This would involve investigating various synthetic strategies, including the use of novel fluorinating agents and catalytic methods.

Characterize the physicochemical properties of the compound, including its electronic structure, reactivity, and spectroscopic data. Understanding these properties is crucial for predicting its behavior and potential applications.

Investigate its potential as a building block in organic synthesis. The dione functionality offers reactive sites for various chemical transformations, making it a potentially valuable intermediate for the synthesis of more complex molecules.

Explore its biological activity. Drawing inspiration from other fluorinated heterocycles, a key objective would be to screen this compound for potential therapeutic applications, such as in oncology or as an antimicrobial agent. The fluorinated pyrimidinedione, 5-fluorouracil, is a well-known anti-cancer drug, highlighting the potential of this class of compounds. nih.gov

The following table outlines some key research findings and data for related fluorinated pyridine and dione compounds, which provide a basis for the projected research on this compound.

| Compound/Method | Key Finding/Data | Reference |

| Synthesis of 3-Fluoropyridines | A method for synthesizing diversely substituted 3-fluoropyridines from two ketone components via photoredox coupling has been described. | acs.org |

| Synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridine | A multi-step synthesis starting from 2-chloro-5-fluoronicotinic acid has been reported. | google.com |

| Fluorinated Pyrimidinediones | These compounds are known for their biological activity, including anti-inflammatory, antimicrobial, and antiviral properties. Fluorination can enhance lipophilicity. | ontosight.ai |

| Direct Fluorination of Pyridine N-oxides | A method for the direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine has been developed. | rsc.org |

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H2FNO2 |

|---|---|

Molekulargewicht |

127.07 g/mol |

IUPAC-Name |

5-fluoropyridine-3,4-dione |

InChI |

InChI=1S/C5H2FNO2/c6-3-1-7-2-4(8)5(3)9/h1-2H |

InChI-Schlüssel |

UFOSABSEJMKUMT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=O)C(=O)C=N1)F |

Herkunft des Produkts |

United States |

Mechanistic Investigations and Reaction Pathways of 5 Fluoropyridine 3,4 Dione Chemistry

Fundamental Reaction Mechanisms Governing 5-Fluoropyridine-3,4-dione Formation

The synthesis of the this compound core can be understood through several key mechanistic frameworks, including electron transfer processes, the involvement of radical intermediates, and nucleophilic aromatic substitution.

Electron transfer (ET) processes represent a plausible pathway for the formation of pyridine (B92270) diones. In related systems, the electrochemical fluorination of pyridine in acetonitrile solutions containing Et3N·3HF has been shown to proceed via the oxidation of pyridine to generate a radical cation intermediate researchgate.net. This single electron transfer (SET) from the pyridine ring initiates the reaction cascade.

A proposed mechanism for dione (B5365651) formation involving ET could start with a suitably substituted 5-fluoropyridine, such as a 5-fluoro-3,4-dihydroxypyridine. Oxidation of this precursor through an ET mechanism would generate a radical cation. Subsequent deprotonation and further oxidation steps would then yield the final dione product. The feasibility of such a process is supported by studies on the electrochemical oxidation of N-substituted 1,4-dihydropyridines, which are aromatized via an ET-induced mechanism mdpi.com.

Table 1: Key Factors in Electron Transfer-Induced Aromatization

| Factor | Influence on Reaction |

| Solvent Nature | Can affect the stability of charged intermediates. |

| Substituents | Electron-donating or withdrawing groups alter the oxidation potential of the ring. |

| Atmosphere | The presence of oxygen can influence the reaction pathway and product distribution. mdpi.com |

| Electrode Material | In electrochemical synthesis, the choice of anode (e.g., platinum) is crucial. researchgate.net |

Following initial electron transfer, radical intermediates play a crucial role in the reaction pathway. The radical cation formed from an oxidized pyridine derivative is a key reactive intermediate researchgate.net. For fluorinated systems, the development of radical fluorination methods has expanded significantly, often involving the reaction of a carbon-centered radical with a fluorine source wikipedia.org.

In the context of this compound synthesis, a radical mechanism could be involved in the functionalization of a pre-existing 5-fluoropyridine ring. For example, the oxidation of a 5-fluoropyridin-3-ol could generate a phenoxy-type radical. This intermediate could then be trapped by an oxygen source or undergo further oxidation to install the second carbonyl group at the 4-position. The chemistry of pyridine-boryl radicals, which has been shown to proceed via radical-radical cross-coupling, provides a precedent for the diverse reactivity of radical pyridine species rsc.org. The generation of these intermediates can be achieved through various means, including photoredox catalysis, which facilitates single-electron-transfer (SET) processes under mild conditions acs.org.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry and a primary method for introducing substituents, including fluorine and hydroxyl groups, onto the ring. The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom wikipedia.orgstackexchange.com. The presence of additional electron-withdrawing groups, such as a nitro group or another fluorine atom, further activates the ring for SNAr wikipedia.orgmasterorganicchemistry.com.

The formation of a this compound system could be envisioned via the SNAr reaction on a multiply-substituted pyridine precursor. For instance, a precursor like 3,4,5-trifluoropyridine could undergo sequential SNAr reactions. A nucleophile such as hydroxide or a protected equivalent could attack at the C-4 position, displacing fluoride. The negative charge of the resulting intermediate, known as a Meisenheimer complex, is stabilized by resonance, particularly by the ring nitrogen wikipedia.orgstackexchange.com. A subsequent hydrolysis or substitution at the C-3 position would yield the dione.

Interestingly, fluorine itself can act as a leaving group in SNAr reactions. The rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex, not the cleavage of the C-F bond masterorganicchemistry.comchemistrysteps.com. This is because the high electronegativity of fluorine activates the ring towards attack, compensating for the strength of the C-F bond masterorganicchemistry.com.

Table 2: Regioselectivity in SNAr Reactions of Pyridines

| Position of Attack | Stability of Intermediate | Rationale |

| C-2 (ortho) | High | The negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. stackexchange.com |

| C-3 (meta) | Low | The negative charge cannot be delocalized onto the nitrogen atom. stackexchange.com |

| C-4 (para) | High | The negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. stackexchange.com |

Tautomerism and Isomerization Pathways in this compound Systems

Like other dione-containing heterocycles, this compound is expected to exist in equilibrium with its tautomeric enol forms. Tautomerism is a chemical equilibrium involving the migration of a proton and the shifting of double bonds. For this system, two primary enol tautomers are possible: 5-fluoro-4-hydroxy-pyridin-3(2H)-one and 5-fluoro-3-hydroxy-pyridin-4(2H)-one.

The relative stability of the dione versus the enol forms is influenced by factors such as solvent, temperature, and pH. In many dicarbonyl systems, the diketo form is predominant. However, the enol form can be stabilized by factors such as intramolecular hydrogen bonding and the formation of a conjugated system. Studies on related heterocyclic systems, such as 5-fluorouracil (a pyrimidine dione), show a strong preference for the diketo form in aqueous solution researchgate.net. Conversely, studies of various hydroxy-pyridines demonstrate that the position of the hydroxyl group significantly influences the dominant tautomeric form researchgate.net. In the solid state, intermolecular hydrogen bonding can also play a crucial role in stabilizing a particular tautomer nih.gov.

Ring-Opening and Rearrangement Reactions of this compound Derivatives

The pyridine ring is generally stable, but under certain conditions, derivatives of this compound can undergo ring-opening or rearrangement reactions. The presence of two carbonyl groups and a fluorine atom can create ring strain and provide reactive sites for nucleophilic attack that can initiate ring cleavage.

For example, treatment with a strong base or certain binucleophiles could lead to the opening of the pyridine ring. A plausible mechanism would involve the attack of a nucleophile at one of the carbonyl carbons (e.g., C-4), followed by cleavage of the C2-C3 or N1-C2 bond. This type of transformation is precedented in the chemistry of other pyridone derivatives. For instance, 3-hydroxy-3,4-dihydropyrido[2,1-c] chemistrysteps.comresearchgate.netoxazine-1,8-diones have been shown to undergo ring-opening reactions when treated with binucleophiles like ethylenediamine mdpi.com. Another synthetic strategy, known as the Ring Opening and Closing Cascade (ROCC) mechanism, uses the ring-opening of isoxazoles to generate intermediates that re-close to form substituted pyridines, demonstrating the utility of ring-opening in heterocyclic synthesis researchgate.net.

Intramolecular Cyclization Mechanisms

Derivatives of this compound bearing appropriate side chains can undergo intramolecular cyclization to form fused heterocyclic systems. This process is a powerful strategy for building molecular complexity. The mechanism typically involves the nucleophilic attack of a functional group in the side chain onto an electrophilic site on the pyridine dione ring.

For a hypothetical derivative of this compound with a side chain containing a nucleophile (e.g., an alcohol or amine) attached at C-2 or C-6, an intramolecular cyclization could occur. The nucleophilic group could attack one of the carbonyl carbons, leading to the formation of a new five- or six-membered ring fused to the pyridine core. Such reactions are often promoted by acid or base catalysts. Fluorine itself can play a role in mediating such cyclizations. For instance, the synthesis of fluorinated spiro-1,3-oxazines has been achieved through a fluorination-induced intramolecular cyclization, where an electrophilic fluorinating agent initiates the process nih.gov. Similarly, N-chlorosuccinimide has been used to mediate the intramolecular cyclization of substituted indoles to form new C-N bonds, a strategy relevant to the synthesis of complex natural products mdpi.com.

Theoretical and Computational Chemistry of 5 Fluoropyridine 3,4 Dione

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as electronic structure, reactivity, and vibrational spectra. nih.govnih.govmdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of these frontier orbitals and the HOMO-LUMO energy gap (ΔE) are critical parameters for determining molecular reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov DFT calculations are a common method for determining these orbital energies. researchgate.net

For 5-Fluoropyridine-3,4-dione, the HOMO is expected to be localized on the atoms with lone pair electrons, such as the oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine (B92270) ring. The LUMO is likely distributed over the π-conjugated system, particularly the electron-deficient carbon atoms of the carbonyl groups. The electron-withdrawing fluorine atom would lower the energy of both the HOMO and LUMO. A theoretical study would quantify these energies, providing insight into the molecule's kinetic stability and its propensity to undergo charge transfer interactions. researchgate.net

Interactive Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

This table presents example values that a DFT calculation might produce for this molecule to illustrate the concept.

| Parameter | Energy (eV) | Description |

| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| ELUMO | -2.50 | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | 4.75 | The difference between ELUMO and EHOMO, indicating chemical reactivity and stability. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map displays different potential values on the electron density surface, typically using a color spectrum. Red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.

In this compound, an MEP analysis would be expected to show significant negative potential (red) around the two carbonyl oxygen atoms due to their high electronegativity and lone pairs of electrons. The nitrogen atom would also exhibit a region of negative potential. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms attached to the ring. The fluorine atom's high electronegativity would influence the charge distribution across the entire ring system. This visualization helps in understanding non-covalent interactions and the molecule's reactivity patterns. nih.gov

Based on the energies of the frontier molecular orbitals, DFT allows for the calculation of various global chemical reactivity descriptors that quantify a molecule's reactivity. ias.ac.in These indices provide a quantitative measure of different aspects of chemical behavior. Key descriptors are derived from Koopmans' theorem, where the ionization potential (I) is approximated as -EHOMO and the electron affinity (A) as -ELUMO. researchgate.net

Commonly calculated global reactivity indices include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ias.ac.in

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). rsc.org

These descriptors provide a comprehensive picture of the molecule's stability and reactivity profile.

Interactive Table 2: Hypothetical Global Reactivity Descriptors for this compound

This table contains example data derived from the hypothetical orbital energies in Table 1 to illustrate the concept.

| Descriptor | Formula | Calculated Value | Implication |

| Ionization Potential (I) | -EHOMO | 7.25 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 2.50 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I + A) / 2 | 4.875 eV | High value indicates a strong ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.375 eV | A relatively high value suggests high stability and low reactivity. |

| Chemical Softness (S) | 1 / η | 0.421 eV⁻¹ | A lower value indicates less polarizability. |

| Electrophilicity Index (ω) | χ² / (2η) | 4.99 eV | A significant value suggests the molecule is a moderately strong electrophile. |

Vibrational Spectroscopy Analysis using Computational Methods (IR, Raman)

Computational chemistry provides powerful tools for the investigation of molecular structures and properties, including the prediction of vibrational spectra. arxiv.orgcore.ac.ukresearchgate.net Methods such as Density Functional Theory (DFT) are widely employed to calculate the harmonic vibrational frequencies of molecules, offering insights that are highly complementary to experimental infrared (IR) and Raman spectroscopy. cardiff.ac.uk For a molecule like this compound, DFT calculations, for instance using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict its vibrational modes. nih.govnih.gov

These calculations provide the vibrational frequencies, IR intensities (related to the change in dipole moment during a vibration), and Raman activities (related to the change in polarizability). arxiv.org The resulting data can be used to generate a theoretical spectrum, which aids in the assignment of experimental spectra and provides a deeper understanding of the molecule's vibrational characteristics. researchgate.netnih.gov

The predicted vibrational spectrum of this compound would be characterized by several key features. The two carbonyl (C=O) groups of the dione (B5365651) functionality are expected to produce strong IR absorption bands, typically in the 1650-1750 cm⁻¹ region. The C-F bond stretching vibration is also anticipated to result in a strong, characteristic band in the IR spectrum, generally found in the 1000-1400 cm⁻¹ range. nih.gov Vibrations associated with the pyridine ring, such as ring stretching and breathing modes, would appear in the fingerprint region (below 1600 cm⁻¹). cdnsciencepub.comcdnsciencepub.comresearchgate.net

An illustrative set of computationally predicted vibrational frequencies and their assignments for this compound is presented in the table below.

Table 1: Illustrative Calculated Vibrational Frequencies for this compound

| Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

|---|---|---|---|

| 3085 | 15.2 | 85.6 | C-H stretch |

| 1745 | 185.4 | 45.2 | C=O asymmetric stretch |

| 1720 | 160.1 | 55.8 | C=O symmetric stretch |

| 1610 | 75.6 | 120.3 | Pyridine ring C=C/C=N stretch |

| 1585 | 68.9 | 110.5 | Pyridine ring C=C/C=N stretch |

| 1450 | 45.3 | 30.1 | C-H in-plane bend |

| 1250 | 190.8 | 65.7 | C-F stretch |

| 1020 | 55.2 | 150.9 | Pyridine ring breathing |

| 850 | 30.5 | 25.4 | C-H out-of-plane bend |

| 750 | 40.1 | 15.8 | Ring deformation |

Computational Design and Prediction of Novel this compound Analogues

In silico methods are integral to modern drug discovery and materials science, enabling the rational design and prediction of properties for novel molecules before their synthesis. nih.govauctoresonline.orgresearchgate.net For a core structure like this compound, computational tools can be used to design analogues with potentially enhanced biological activity or desirable physicochemical properties. malariaworld.orgresearchgate.net This process often involves generating a virtual library of related compounds and evaluating their properties using computational models. nih.gov

The design of novel analogues of this compound could involve several strategies. These include:

Positional Isomerism: Moving the fluorine atom to other positions on the pyridine ring to modulate the electronic properties and potential intermolecular interactions.

Substitution: Introducing additional functional groups (e.g., methyl, amino, nitro groups) at the available C-H position on the ring to alter steric and electronic characteristics.

Bioisosteric Replacement: Replacing one of the carbonyl groups with another functional group (e.g., a thiocarbonyl or an imine) to fine-tune reactivity and hydrogen bonding capabilities.

Computational methods can then be used to predict key molecular properties of these designed analogues. Properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and electrostatic potential surface can provide insights into the reactivity, stability, and intermolecular interactions of the novel compounds. researchgate.net These predictions help in prioritizing which analogues are most promising for synthesis and further experimental testing. jstar-research.com

The following table presents an illustrative example of designed analogues and their predicted properties based on computational analysis.

Table 2: Illustrative Designed Analogues of this compound and Predicted Properties

| Analogue Modification | Design Rationale | Predicted Outcome |

|---|---|---|

| 6-Fluoro-pyridine-3,4-dione | Alter electronic distribution and potential for hydrogen bonding near the nitrogen atom. | Increased dipole moment; altered electrostatic potential map. |

| 5-Fluoro-2-methyl-pyridine-3,4-dione | Introduce steric bulk and an electron-donating group to probe binding pocket interactions. | Decreased HOMO-LUMO gap, suggesting increased reactivity. |

| 5-Fluoro-2-amino-pyridine-3,4-dione | Add a hydrogen bond donor to potentially enhance target binding affinity. | Significant change in surface electrostatic potential; potential for new hydrogen bonding interactions. |

| 5-Chloro-pyridine-3,4-dione | Replace fluorine with a larger, less electronegative halogen to assess the impact on binding and lipophilicity. | Altered steric and electronic profile; potential change in metabolic stability. |

Advanced Functionalization and Derivatization of 5 Fluoropyridine 3,4 Dione Scaffolds

Regioselective Functionalization of the Pyridine (B92270) Dione (B5365651) Core

The inherent reactivity of the 5-Fluoropyridine-3,4-dione core allows for selective functionalization at its carbon-hydrogen bonds and through the introduction and subsequent elaboration of halogen substituents. These approaches provide powerful tools for tailoring the properties and applications of the resulting derivatives.

C-H Bond Functionalization

The direct functionalization of C-H bonds is a paramount strategy in modern synthetic chemistry, offering an atom-economical approach to molecular diversification. In the context of the this compound scaffold, the electron-deficient nature of the pyridine ring, exacerbated by the fluorine atom and the dione functionality, dictates the regioselectivity of C-H activation.

Recent research has demonstrated that transition-metal-catalyzed C-H activation is a viable method for the functionalization of pyridine and pyridone systems. beilstein-journals.orgelectronicsandbooks.comrsc.org These methodologies often employ directing groups to achieve high regioselectivity. For the this compound core, the carbonyl groups and the nitrogen atom can serve as intrinsic directing groups, guiding the metal catalyst to specific C-H bonds. For instance, palladium-catalyzed C-H arylation has been successfully applied to related pyridinone structures, suggesting a similar potential for introducing aryl groups at specific positions on the this compound ring. electronicsandbooks.com

Furthermore, radical-mediated C-H functionalization presents an alternative pathway. The Minisci reaction, a classic example of radical substitution on heteroaromatics, is particularly effective for electron-deficient rings. acs.org This suggests that under appropriate radical-generating conditions, alkyl and acyl groups could be introduced onto the this compound core. The regioselectivity of such reactions would be governed by the electronic landscape of the molecule, with the most electron-deficient positions being the most susceptible to radical attack.

Table 1: Potential C-H Functionalization Reactions for this compound

| Reaction Type | Catalyst/Reagent | Potential Functional Group |

|---|---|---|

| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Ligand, Arylating Agent | Aryl |

| Rhodium-Catalyzed C-H Alkenylation | [RhCp*Cl₂]₂, Alkene | Alkenyl |

| Minisci-Type Alkylation | AgNO₃, (NH₄)₂S₂O₈, Carboxylic Acid | Alkyl |

Halogenation and Cross-Coupling Reactions

The introduction of a halogen atom onto the this compound scaffold serves as a versatile handle for subsequent cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Halogenation: The electron-deficient nature of the pyridine ring in this compound makes electrophilic aromatic substitution challenging. However, selective halogenation can be achieved under specific conditions. nih.govnih.govgoogle.comacs.orgchemrxiv.org For instance, direct halogenation using N-halosuccinimides (NCS, NBS, NIS) in the presence of a suitable catalyst or under photochemical conditions can introduce chlorine, bromine, or iodine atoms at specific positions. The regioselectivity is influenced by both steric and electronic factors.

Cross-Coupling Reactions: Once halogenated, the this compound core can participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the halogenated pyridine dione and an organoboron reagent. mdpi.com It is a robust and widely used method for introducing aryl, heteroaryl, and vinyl substituents. The reaction conditions are generally mild and tolerate a wide range of functional groups.

Sonogashira Coupling: This coupling reaction facilitates the formation of a C-C bond between the halogenated scaffold and a terminal alkyne. mdpi.com It is a powerful tool for the synthesis of alkynyl-substituted pyridinones, which can serve as precursors for further transformations.

Heck Coupling: This reaction allows for the introduction of alkenyl groups by coupling the halogenated pyridine dione with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This cross-coupling reaction enables the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines.

Table 2: Cross-Coupling Reactions of Halogenated this compound

| Coupling Reaction | Reactant | Product | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Aryl-substituted derivative | Pd catalyst, base |

| Sonogashira | Terminal alkyne | Alkynyl-substituted derivative | Pd catalyst, Cu(I) cocatalyst, base |

| Heck | Alkene | Alkenyl-substituted derivative | Pd catalyst, base |

Functionalization at the Dione Carbonyls and Nitrogen Atom

The dione carbonyl groups and the nitrogen atom of the pyridone ring represent key sites for functionalization, offering opportunities to modulate the electronic properties and steric profile of the this compound scaffold.

The reactivity of cyclic 1,2-diones has been studied, revealing pathways such as benzilic acid-type rearrangements and nucleophilic additions. beilstein-journals.orgnih.govresearchgate.netnih.govrsc.org The carbonyl groups in this compound are susceptible to nucleophilic attack. For instance, reaction with Grignard reagents or organolithium compounds could lead to the formation of tertiary alcohols. Reduction of one or both carbonyl groups using selective reducing agents like sodium borohydride (B1222165) could yield the corresponding hydroxy ketones or diols. Furthermore, condensation reactions with amines or hydrazines can be employed to form imines or hydrazones, respectively, which can serve as intermediates for the synthesis of more complex heterocyclic systems.

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety

The this compound scaffold can serve as a versatile building block for the construction of fused heterocyclic systems. These fused rings can significantly expand the chemical space and lead to novel compounds with unique properties.

One prominent approach to forming fused systems is through cycloaddition reactions. The endocyclic double bond of the pyridone ring can act as a dienophile in Diels-Alder reactions. mdpi.comrsc.orgresearchgate.netacs.orguncw.edulibretexts.org By reacting with a suitable diene, a new six-membered ring can be fused to the pyridine dione core. The regioselectivity and stereoselectivity of these reactions are governed by the electronic nature of both the diene and the dienophile. The electron-withdrawing fluorine and dione functionalities of this compound make it an electron-poor dienophile, favoring reactions with electron-rich dienes.

Another strategy involves the functionalization of the dione carbonyls followed by intramolecular cyclization. For example, condensation of one of the carbonyl groups with a binucleophile, such as a hydrazine (B178648) or a hydroxylamine (B1172632) derivative bearing an additional nucleophilic site, can lead to the formation of a new fused heterocyclic ring. acs.orgrsc.orgacs.orgnih.govresearchgate.netijirset.comrsc.org The specific nature of the fused ring will depend on the choice of the binucleophile.

Table 3: Strategies for the Synthesis of Fused Heterocyclic Systems

| Reaction Type | Reactant | Fused Ring System |

|---|---|---|

| Diels-Alder Cycloaddition | Electron-rich diene | Fused cyclohexene (B86901) derivative |

| Intramolecular Cyclization | Binucleophile (e.g., hydrazine, hydroxylamine) | Fused pyrazole, isoxazole, etc. |

Derivatization for Specialized Synthetic Intermediates

The strategic derivatization of this compound can generate a library of specialized synthetic intermediates with broad applicability in medicinal chemistry and materials science. The introduction of fluorine is a well-known strategy to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. eurekalert.orgmdpi.comnih.govnih.govacs.org

By employing the functionalization methods described above, key reactive handles can be installed on the this compound core. For example, a halogenated derivative can serve as a versatile precursor for a multitude of cross-coupling reactions, allowing for the late-stage introduction of diverse functional groups. An amino-functionalized derivative can be used as a building block for the synthesis of amides, sulfonamides, and other nitrogen-containing moieties.

Furthermore, the dione functionality can be transformed into other useful functional groups. For instance, conversion to a diol provides a scaffold for the synthesis of esters and ethers. The ability to selectively modify different positions of the this compound ring allows for the creation of a diverse set of building blocks that can be utilized in combinatorial synthesis and fragment-based drug discovery. nbinno.com

Table 4: Examples of Specialized Synthetic Intermediates from this compound

| Intermediate Type | Key Functional Group | Potential Applications |

|---|---|---|

| Halogenated Derivative | -Cl, -Br, -I | Cross-coupling reactions, nucleophilic aromatic substitution |

| Amino Derivative | -NH₂ | Amide synthesis, building block for peptidomimetics |

| Hydroxy Derivative | -OH | Ester and ether formation, precursor for further oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.